REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[N:6]=[CH:7][N:8]([CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[F:17])[CH:9]=1)=O.[NH3:18]>CO>[F:17][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[CH2:10][N:8]1[CH:9]=[C:5]([C:3]([NH2:18])=[O:2])[N:6]=[CH:7]1
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Name
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1-(o-fluorobenzyl)-imidazole-4-carboxylic acid methyl ester
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Quantity
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4 g
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Type
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reactant
|
Smiles
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COC(=O)C=1N=CN(C1)CC1=C(C=CC=C1)F
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Name
|
|
Quantity
|
80 mL
|
Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the whole is heated at 100° for 19 hours
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Duration
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19 h
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Type
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FILTRATION
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Details
|
the resulting product is filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallised from ethanol
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(CN2C=NC(=C2)C(=O)N)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |